2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole
Description
The compound 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole (CAS: 112230-16-7) is a heterocyclic organic molecule with the molecular formula C₁₅H₁₂N₄S and a molecular weight of 280.348 g/mol . Its structure comprises two fused aromatic systems:
- An imidazo[1,2-a]pyridine moiety, a bicyclic scaffold known for its pharmacological relevance in drug discovery (e.g., antiviral and anticancer applications).
- A benzo[d]oxazole (or benzoxazole) ring, a six-membered aromatic system containing oxygen and nitrogen, which enhances metabolic stability and binding affinity in medicinal chemistry.
These two units are linked via a thioether (-S-) bridge, a feature that modulates electronic properties and influences intermolecular interactions.
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZUGZVPWZADKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzo[d]oxazole moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the imidazo[1,2-a]pyridine ring, which is then coupled with a thiol-substituted benzo[d]oxazole under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling molecules, thereby modulating cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Thiadiazole-Fused 1,4-Benzodioxine Derivatives
describes the synthesis of 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (e.g., compound II ). Key differences include:
- Core Structure : The target compound contains imidazopyridine and benzoxazole , whereas derivatives feature 1,4-benzodioxine fused with thiadiazole .
- Synthesis : The thiadiazole derivatives in are synthesized via condensation of thiosemicarbazide with benzodioxine intermediates under sodium acetate catalysis. In contrast, the target compound likely requires alkylation or nucleophilic substitution to form the thioether linkage .
Quinazolinone and Thiazole Derivatives
reports quinazolin-4(3H)-one derivatives (e.g., compound 2) and thiazole analogs (e.g., 11a-c). Notable comparisons:
- Heterocycle Diversity: Quinazolinones (e.g., 2) contain a benzene fused to a pyrimidinone, distinct from the imidazopyridine-benzoxazole system. Thiazoles (e.g., 11a-c) incorporate sulfur and nitrogen in a five-membered ring, differing from the six-membered benzoxazole .
- Bioactivity: Quinazolinones and thiazoles in demonstrated analgesic activity in screening assays.
Triazole and Hydrazinecarbothioamide Derivatives
Hydrazinecarbothioamide derivatives (e.g., 12a-c in ) share a thioamide (-N-C-S) group, contrasting with the thioether in the target compound.
- Reactivity : Thioamides participate in cyclization reactions (e.g., forming triazoles or thiadiazoles), whereas thioethers are less reactive but improve metabolic stability .
- Pharmacokinetics : The thioether linkage may reduce susceptibility to oxidative degradation compared to thioamides.
Data Table: Comparative Analysis
Biological Activity
The compound 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is a heterocyclic structure that integrates both imidazo[1,2-a]pyridine and benzo[d]oxazole moieties. This unique combination is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a thioether linkage that enhances its interaction with biological targets. The imidazo[1,2-a]pyridine component is known for its role in various biological activities, while the benzo[d]oxazole framework contributes to its pharmacological profile .
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine and benzo[d]oxazole structures exhibit significant antimicrobial properties. The imidazo[1,2-a]pyridine scaffold has shown effectiveness against various bacterial and fungal strains . In vitro studies demonstrate that derivatives of this compound can inhibit the growth of pathogens, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, studies have reported growth inhibition percentages of 54.25% and 38.44% against these cell lines respectively . Molecular docking studies suggest that this compound may interact with specific targets involved in cancer progression.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in experimental models, indicating its potential for treating inflammatory diseases . The mechanism involves modulation of signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological profile of this compound. The presence of specific functional groups influences its binding affinity to biological targets. For example:
| Structural Feature | Biological Activity |
|---|---|
| Imidazo[1,2-a]pyridine | Antimicrobial, anticancer |
| Benzo[d]oxazole | Antiviral, anti-inflammatory |
| Thioether linkage | Enhanced binding to receptors/enzyme |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate precursors.
- Coupling with Benzo[d]oxazole : The thioether linkage is introduced by reacting the imidazo derivative with a thiol-substituted benzo[d]oxazole under acidic or basic conditions.
These synthetic routes are optimized for yield and purity to facilitate further research and potential industrial applications .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Anticancer Activity : A recent study investigated a series of imidazopyridine derivatives and their effects on various cancer cell lines. Results indicated that modifications in the imidazo structure significantly enhanced cytotoxicity against specific cancer types .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiol-containing compounds similar to this compound. Findings suggested substantial inhibition of inflammatory markers in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
